Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
“Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid ester intermediate with a benzene ring . It is a solid substance with a molecular weight of 276.14 .
Molecular Structure Analysis
The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Physical And Chemical Properties Analysis
“Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a solid substance . More specific physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an intermediate in the synthesis of various compounds. Huang et al. (2021) synthesized similar boric acid ester intermediates and analyzed their crystal structure and physicochemical properties using techniques like FTIR, NMR, mass spectrometry, X-ray diffraction, and density functional theory (DFT) (Huang et al., 2021). Wu et al. (2021) also synthesized related compounds and conducted conformational analysis and DFT studies, providing insights into their molecular structures and vibrational properties (Wu et al., 2021).
Boron Chemistry and Catalysis
In the field of boron chemistry, Takagi and Yamakawa (2013) investigated the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides. This method is significant in the borylation of arylbromides bearing sulfonyl groups, highlighting its potential in organic synthesis (Takagi & Yamakawa, 2013).
Medicinal Chemistry Applications
In medicinal chemistry, Das et al. (2011) designed and synthesized boron-containing phthalazin-1(2H)-one and benzo[b][1,4]oxazine derivatives, showcasing the utility of boron chemistry in drug development. The synthesized compounds are being evaluated for their biological activities, indicating their potential in pharmaceutical research (Das et al., 2011).
Prochelators and Cytoprotection
Wang and Franz (2018) modified aroylhydrazone prochelators with boronate groups, including similar boron-containing structures. These prochelators, upon reaction with hydrogen peroxide, release chelators that sequester iron(III) and inhibit iron-catalyzed oxidative damage. This research demonstrates the role of boron-containing compounds in developing therapeutics targeting oxidative stress (Wang & Franz, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501 .
Mechanism of Action
Target of Action
Compounds with similar structures have been used as intermediates in the synthesis of cholinergic drugs , suggesting that this compound may also interact with cholinergic receptors or enzymes involved in acetylcholine metabolism.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through the formation of covalent bonds, facilitated by the boron atom in its dioxaborolane group .
Biochemical Pathways
Given its potential role as an intermediate in the synthesis of cholinergic drugs , it may be involved in modulating the cholinergic system, which plays a crucial role in numerous physiological processes including memory, learning, and muscle contraction.
Result of Action
Based on its potential role as an intermediate in the synthesis of cholinergic drugs , it may contribute to the therapeutic effects of these drugs, such as improved cognitive function and gastrointestinal motility.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-11(13(17)18-6)8-7-9-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWWIRVGQHLZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726315 | |
Record name | Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
955929-54-1 | |
Record name | Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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